molecular formula C9H7N3 B13755647 3-Phenyl-1,2,4-triazine

3-Phenyl-1,2,4-triazine

Cat. No.: B13755647
M. Wt: 157.17 g/mol
InChI Key: ADUHCGZLROUKFY-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family, characterized by a three-nitrogen atom ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2,4-triazine typically involves the condensation reaction between α-imino esters and isonitrosoacetophenone hydrazones . This method is favored due to the availability of the starting materials and the efficiency of the reaction. The reaction conditions often include the use of solvents like ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using similar starting materials. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,2,4-triazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace one of the hydrogen atoms on the triazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of triazine N-oxides.

    Reduction: Formation of dihydrotriazines.

    Substitution: Formation of substituted triazines with various functional groups.

Scientific Research Applications

3-Phenyl-1,2,4-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2,4-triazine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-1,2,4-triazine stands out due to its unique combination of chemical stability and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound for synthetic chemistry, while its potential therapeutic applications highlight its importance in medicinal research.

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

3-phenyl-1,2,4-triazine

InChI

InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-10-6-7-11-12-9/h1-7H

InChI Key

ADUHCGZLROUKFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN=N2

Origin of Product

United States

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